![molecular formula C52H67N7O10 B1679108 Ac-(5H-Dibenzyl(a,d)cycloheptene-10,11-dihydroglycine-leu-asp-ile-ile-trp) CAS No. 153049-49-1](/img/structure/B1679108.png)
Ac-(5H-Dibenzyl(a,d)cycloheptene-10,11-dihydroglycine-leu-asp-ile-ile-trp)
Overview
Description
This compound is a complex organic molecule with the molecular formula C52H67N7O10 . It belongs to the class of organic compounds known as benzofurans . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of a number of acids in the 5H-dibenzo[a,d]cycloheptene series is described including the 5-carboxylic acid and its 10,11-dihydro analogue . The latter acid was prepared by several routes .Future Directions
Mechanism of Action
Target of Action
PD 145065, also known as Acetyl-(5H-dibenzyl(a,d)cycloheptene-10,11-dihydroglycine-leucyl-aspartyl-isoleucyl-isoleucyl-tryptophan), is a highly potent but non-selective endothelin receptor antagonist . It primarily targets the ETA and ETB receptors . These receptors are found in various tissues, including the vascular smooth muscle cells and the cerebellum .
Mode of Action
PD 145065 interacts with its targets, the ETA and ETB receptors, by binding to them and inhibiting their activity . This interaction results in the antagonism of the endothelin receptors, thereby inhibiting the effects of endothelin, a potent vasoconstrictor .
Biochemical Pathways
The primary biochemical pathway affected by PD 145065 is the endothelin signaling pathway . By antagonizing the endothelin receptors, PD 145065 inhibits the vasoconstrictive effects of endothelin, leading to vasodilation . This can have downstream effects on blood pressure regulation and cardiovascular function .
Pharmacokinetics
Peptides generally have good bioavailability and are rapidly absorbed and distributed in the body. They can also be quickly metabolized and excreted, which can affect their overall bioavailability .
Result of Action
The molecular and cellular effects of PD 145065’s action primarily involve the inhibition of endothelin-induced vasoconstriction . This can lead to vasodilation and a decrease in blood pressure . Additionally, PD 145065 has been shown to increase the proliferation of airway smooth muscle cells, independent of the endothelin-1 signaling pathway .
Action Environment
The action, efficacy, and stability of PD 145065 can be influenced by various environmental factors. For instance, the presence of other vasoactive substances in the body can potentially affect the compound’s efficacy . Additionally, the physiological state of the individual, such as the presence of disease or stress, can also influence the action of PD 145065 .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)/t29-,30-,39-,40-,41-,44-,45-,46+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQSWKGRRUBDJ-OMUAVVNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H67N7O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165208 | |
Record name | PD 145065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
950.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-(5H-Dibenzyl(a,d)cycloheptene-10,11-dihydroglycine-leu-asp-ile-ile-trp) | |
CAS RN |
153049-49-1 | |
Record name | PD 145065 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153049491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 145065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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